tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H25N3O4 . It is related to compounds used as intermediates in the manufacture of fentanyl and various related derivatives .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate” is represented by the formula C17H25N3O4 . The exact mass is 335.184509 Da .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structure is pivotal in the construction of complex molecules that are used in the development of new drugs. For instance, it can be transformed into intermediates for compounds with potential analgesic or anti-inflammatory properties .
Precursor for Fentanyl Analogs
It has been identified as a precursor in the illicit synthesis of fentanyl and its analogs. The control of such substances is crucial due to their potent opioid effects and the associated risk of abuse and overdose .
Development of PROTACs
The compound is useful in the development of Proteolysis Targeting Chimeras (PROTACs). These are molecules designed to induce the degradation of specific proteins, which is a promising strategy for drug development, especially in cancer therapy .
properties
IUPAC Name |
tert-butyl 4-[(2-nitrophenyl)methylamino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-10-8-14(9-11-19)18-12-13-6-4-5-7-15(13)20(22)23/h4-7,14,18H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDSQWXGRAQKGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516282 | |
Record name | tert-Butyl 4-{[(2-nitrophenyl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87120-79-4 | |
Record name | tert-Butyl 4-{[(2-nitrophenyl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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